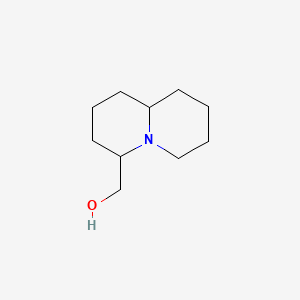

octahydro-2H-Quinolizine-4-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Octahydro-2H-Quinolizine-4-methanol: is a nitrogen-containing heterocyclic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is also known by other names such as 4-Lupinine and 2H-Quinolizine-4-methanol, octahydro- . It is a derivative of quinolizidine, a class of compounds known for their presence in various alkaloids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-quinolizine-4-methanol typically involves the reduction of quinolizidine derivatives. One common method is the hydrogenation of quinolizidine under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) . The reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and high yield . The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Octahydro-2H-quinolizine-4-methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolizidine derivatives with different functional groups.

Reduction: Further reduction can lead to the formation of more saturated derivatives.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.

Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

Oxidation: Quinolizidine derivatives with ketone or aldehyde functional groups.

Reduction: More saturated quinolizidine derivatives.

Substitution: Chlorinated quinolizidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Pharmacological Potential

Octahydro-2H-quinolizine-4-methanol and its derivatives have been investigated for their pharmacological properties. Research indicates that quinolizidine derivatives exhibit significant activity against various neurological disorders, including anxiety and psychosis. In particular, compounds derived from this scaffold have shown promise as potential anxiolytics and antipsychotics due to their ability to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways .

2. Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound derivatives. Studies have demonstrated that these compounds possess notable antibacterial properties against a range of pathogens, including resistant strains. For example, specific derivatives have been shown to inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity and interference with metabolic pathways .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound has been explored as a building block for the synthesis of polymers with enhanced mechanical properties. Its incorporation into polymer matrices has resulted in materials with improved thermal stability and mechanical strength. The unique structure allows for the formation of cross-linked networks that contribute to the durability of the resulting materials .

2. Coatings and Adhesives

The compound is also being studied for use in coatings and adhesives due to its favorable adhesive properties. The presence of hydroxyl groups enhances adhesion to various substrates, making it suitable for applications in protective coatings that require strong bonding capabilities under diverse environmental conditions .

Organic Synthesis Applications

1. Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. It can be utilized in multi-step synthetic routes to produce complex molecules, including natural products and pharmaceuticals. Its reactivity allows for various transformations such as alkylation, acylation, and cyclization reactions, enabling the generation of diverse chemical entities .

2. Cascade Reactions

Recent advancements have highlighted the potential of using this compound in cascade reactions, which streamline synthetic processes by combining multiple steps into one reaction vessel. This approach not only increases efficiency but also minimizes waste, aligning with green chemistry principles .

Case Studies

Wirkmechanismus

The mechanism of action of octahydro-2H-quinolizine-4-methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Vergleich Mit ähnlichen Verbindungen

Quinolizidine: A nitrogen-containing heterocyclic compound with a similar structure but lacking the hydroxyl group.

Lupinine: Another derivative of quinolizidine with similar pharmacological properties.

Uniqueness: Octahydro-2H-quinolizine-4-methanol is unique due to the presence of the hydroxyl group, which allows for further functionalization and derivatization. This makes it a versatile building block in synthetic chemistry and enhances its potential in drug development .

Eigenschaften

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-4-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h9-10,12H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTIHXNFYQBMOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CCCC2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.